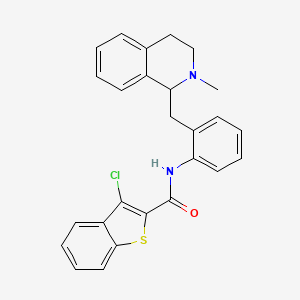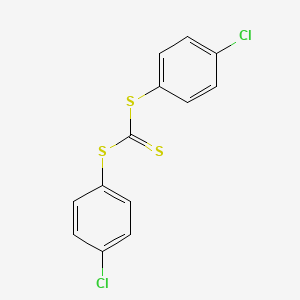
Bis(4-chlorophenyl) carbonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- NSC111118 is a compound with diverse applications. It is known for its unique properties and potential in various fields.
- The chemical structure of NSC111118 consists of :
NSC111118
- Further research is needed to fully understand its structure-activity relationships and biological effects.
Preparation Methods
- Synthetic routes for NSC111118 involve several steps. While specific details are scarce, it can be synthesized through organic reactions.
- Industrial production methods may include large-scale synthesis using optimized conditions and purification techniques.
Chemical Reactions Analysis
- NSC111118 likely undergoes various reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: NSC111118 might participate in substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Chemistry: NSC111118 could serve as a building block for novel compounds.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Research could explore its potential as an anticancer or antimicrobial agent.
Industry: NSC111118 may find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains elusive. studies could investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
- NSC111118’s uniqueness lies in its specific structure and reactivity.
- Similar compounds include :
- Compound X
- Compound Y
- Compound Z
: HQ:NSC18/Pt Conductive Soft Tapping Mode AFM Probe : nsc Innovation : NSC_BUILDER GitHub Repository
Properties
CAS No. |
24455-29-6 |
|---|---|
Molecular Formula |
C13H8Cl2S3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)sulfanyl]methanethione |
InChI |
InChI=1S/C13H8Cl2S3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
GUUHSHAWOOMFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=S)SC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
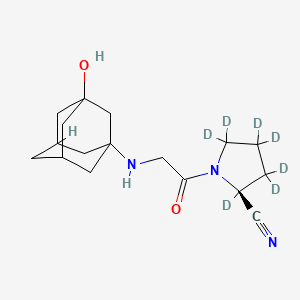
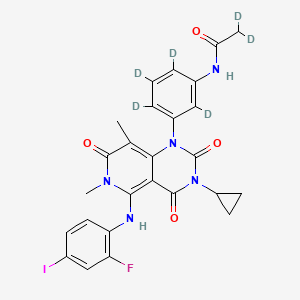
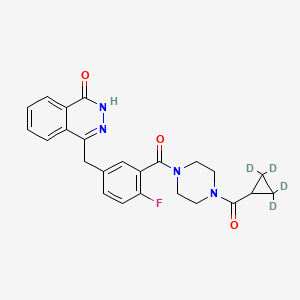
![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
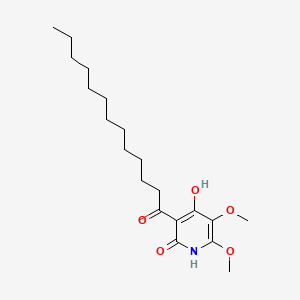
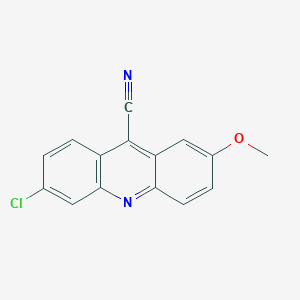
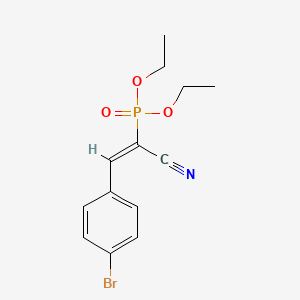
![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
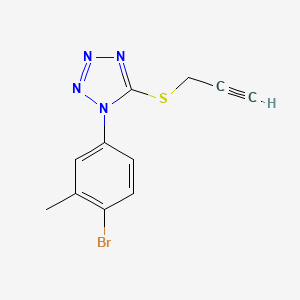
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
